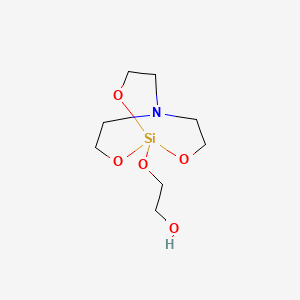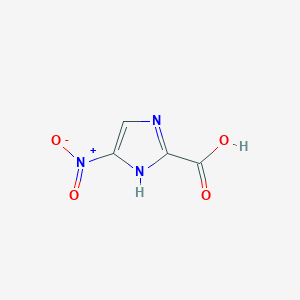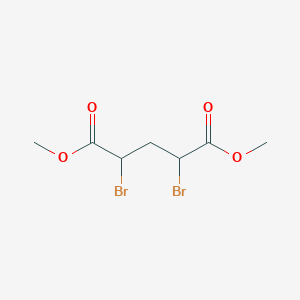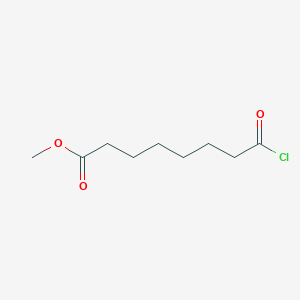
sec-Butyltriphenylphosphonium bromide
Descripción general
Descripción
Sec-Butyltriphenylphosphonium bromide is a laboratory chemical . It is used as a reactant for various chemical reactions such as free radical 5-exo-dig cyclization, intramolecular hydroacylalkoxylation, Wittig reactions for stereoselective synthesis of alkenes, dimerization of α-olefins, alkylidenation of hydrazides for synthesis of indoles .
Synthesis Analysis
While specific synthesis methods for sec-Butyltriphenylphosphonium bromide were not found, a related compound, Triphenylphosphonium Phospholipid, has been synthesized by reacting sodium tungstate with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid .Chemical Reactions Analysis
Sec-Butyltriphenylphosphonium bromide is used as a reactant in various chemical reactions. These include free radical 5-exo-dig cyclization, intramolecular hydroacylalkoxylation, Wittig reactions for stereoselective synthesis of alkenes, dimerization of α-olefins, alkylidenation of hydrazides for synthesis of indoles .Physical And Chemical Properties Analysis
Sec-Butyltriphenylphosphonium bromide is a white crystalline powder . It has a melting point of 240-243 °C (lit.) . It is soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Application in Free Radical 5-Exo-Dig Cyclization
Specific Scientific Field
Organic chemistry, particularly in the field of synthetic methodology.
Summary
Free radical 5-exo-dig cyclization is a powerful synthetic strategy used to construct cyclic compounds. It involves the formation of a new carbon-carbon bond via a radical intermediate. In this context, (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE serves as a reagent that facilitates the cyclization process.
Experimental Procedure
Results
The application of (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE in free radical 5-exo-dig cyclization provides efficient access to diverse cyclic structures. Researchers have successfully synthesized various heterocycles, carbocycles, and fused ring systems using this method .
Application in Intramolecular Hydroacylalkoxylation
Specific Scientific Field
Organic synthesis and natural product chemistry.
Summary
Intramolecular hydroacylalkoxylation is a reaction that forms a new carbon-oxygen bond within a molecule. It is particularly useful for constructing cyclic ethers or esters.
Experimental Procedure
Results
Researchers have successfully applied this method to synthesize various cyclic ethers and esters, including natural products and bioactive compounds .
Application in Wittig Reactions for Stereoselective Synthesis of Alkenes
Specific Scientific Field
Organic synthesis and stereochemistry.
Summary
Wittig reactions involve the conversion of carbonyl compounds (aldehydes or ketones) into alkenes using phosphorus ylides. (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE serves as a phosphonium salt precursor for generating phosphorus ylides.
Experimental Procedure
Results
Wittig reactions using (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE provide a stereoselective route to alkenes, allowing researchers to control the geometry of the double bond .
Application in Dimerization of α-Olefins
Specific Scientific Field
Organometallic chemistry and catalysis.
Summary
Dimerization of α-olefins involves the coupling of two identical olefin molecules to form a dimer. This process is relevant for the production of higher molecular weight olefins.
Experimental Procedure
Results
Researchers have successfully dimerized α-olefins using (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE, leading to the synthesis of valuable intermediates for polymerization or fine chemical synthesis .
Safety And Hazards
Sec-Butyltriphenylphosphonium bromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
While specific future directions for sec-Butyltriphenylphosphonium bromide were not found, phosphonium compounds have been explored for their potential in various fields. For instance, they have been used in the synthesis of inhibitors of tubulin polymerization, expressing antimitotic and antitubulin properties . They have also been used in the design of pharmaceutical carriers with mitochondria-specific accumulation .
Propiedades
IUPAC Name |
butan-2-yl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWAYXKPYJOYEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sec-Butyltriphenylphosphonium bromide | |
CAS RN |
3968-92-1 | |
| Record name | Phosphonium, (1-methylpropyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3968-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sec-Butyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003968921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3968-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sec-butyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1587505.png)


![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)




